R-Venlafaxine-di-p-toluoyl-D-tartrate Salt
Overview
Description
R-Venlafaxine-di-p-toluoyl-D-tartrate Salt: is a derivative of (-)-Venlafaxine, which is a phenylethylamine derivative. Venlafaxine is known for its role in facilitating neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines such as serotonin (5-hydroxytryptamine) and noradrenaline (norepinephrine). This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R-Venlafaxine-di-p-toluoyl-D-tartrate Salt involves the reaction of R-Venlafaxine with di-p-toluoyl-D-tartaric acid. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired salt. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions: R-Venlafaxine-di-p-toluoyl-D-tartrate Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in halogenated or alkylated derivatives .
Scientific Research Applications
R-Venlafaxine-di-p-toluoyl-D-tartrate Salt has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of its chemical properties and reactions.
Biology: Employed in biological research to study its effects on neurotransmission and its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in treating neurological disorders.
Mechanism of Action
R-Venlafaxine-di-p-toluoyl-D-tartrate Salt exerts its effects by blocking the presynaptic reuptake of serotonin and noradrenaline, thereby increasing their levels in the synaptic cleft. This enhances neurotransmission and can have antidepressant effects. The compound also weakly inhibits dopamine reuptake. The metabolism of Venlafaxine occurs primarily through the cytochrome P450 enzyme CYP2D6, yielding O-desmethylvenlafaxine as the major metabolite .
Comparison with Similar Compounds
Venlafaxine: The parent compound, which has similar mechanisms of action but different pharmacokinetic properties.
O-desmethylvenlafaxine: A major metabolite of Venlafaxine with similar pharmacological effects.
N-desmethylvenlafaxine: A lesser metabolite produced by CYP3A4.
Uniqueness: R-Venlafaxine-di-p-toluoyl-D-tartrate Salt is unique due to its specific chemical structure, which includes the di-p-toluoyl-D-tartrate moiety. This structural modification can influence its pharmacokinetic and pharmacodynamic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8.C17H27NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7-10,16,19H,4-6,11-13H2,1-3H3/t15-,16-;16-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYLKWUYWDBONP-VNMAQVTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)C[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476505 | |
Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272788-00-8 | |
Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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